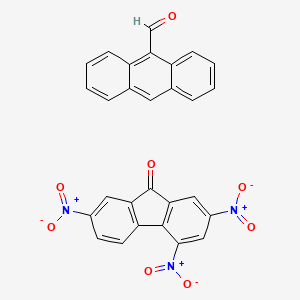
Anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one
概要
説明
Anthracene-9-carbaldehyde: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. Anthracene-9-carbaldehyde is a yellow solid that is soluble in common organic solvents and is the most common monoaldehyde derivative of anthracene . It is used as a building block for supramolecular assemblies . On the other hand, 2,4,7-trinitrofluoren-9-one is known for its applications in various chemical reactions and research fields.
準備方法
Anthracene-9-carbaldehyde: is typically prepared by the Vilsmeier formylation of anthracene . This involves the reaction of anthracene with a Vilsmeier reagent, which is a combination of a formylating agent and a Lewis acid. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
2,4,7-trinitrofluoren-9-one: can be synthesized through nitration reactions involving fluorenone. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration.
化学反応の分析
Anthracene-9-carbaldehyde: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into anthracene derivatives.
Substitution: It can participate in electrophilic substitution reactions, forming various substituted anthracene derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
2,4,7-trinitrofluoren-9-one: also undergoes several types of reactions:
Nucleophilic substitution: The nitro groups make it susceptible to nucleophilic attack, leading to the formation of various substituted fluorenone derivatives.
Reduction: It can be reduced to form amino derivatives using reducing agents like tin(II) chloride.
科学的研究の応用
Anthracene-9-carbaldehyde: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and supramolecular assemblies.
Biology: It serves as a fluorescent probe in biological imaging and detection.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of dyes and pigments.
2,4,7-trinitrofluoren-9-one: is used in:
Chemistry: It acts as a reagent in organic synthesis and as a precursor for the synthesis of other nitro compounds.
Biology: It is used in biochemical assays and as a fluorescent marker.
Industry: It is used in the manufacture of explosives and propellants.
作用機序
Anthracene-9-carbaldehyde: exerts its effects through its ability to participate in various chemical reactions, forming stable intermediates and products. Its molecular targets include nucleophiles and electrophiles in organic synthesis pathways.
2,4,7-trinitrofluoren-9-one: acts primarily through its nitro groups, which make it highly reactive towards nucleophiles. The nitro groups facilitate the formation of stable intermediates, leading to the synthesis of various derivatives.
類似化合物との比較
Anthracene-9-carbaldehyde: can be compared with other anthracene derivatives like anthraquinone and anthracene-9,10-dicarboxaldehyde. Its uniqueness lies in its monoaldehyde structure, which provides specific reactivity and applications in supramolecular chemistry .
2,4,7-trinitrofluoren-9-one: can be compared with other nitrofluorenone derivatives like 2,4-dinitrofluorenone and 2,7-dinitrofluorenone. Its uniqueness is attributed to the presence of three nitro groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and industry.
特性
IUPAC Name |
anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOPTTFRZYPJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















